4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol
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Overview
Description
4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol is a heterocyclic compound that features a triazolo-triazine core fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolo-triazine core . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the triazolo-triazine core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted triazolo-triazine compounds with different functional groups.
Scientific Research Applications
4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: The compound is investigated for its potential as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with a thiadiazine ring instead of a triazine ring.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring fused with a triazole ring.
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Features a triazole ring fused with a triazine ring and additional amino groups.
Uniqueness
4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol is unique due to its specific fusion of a triazolo-triazine core with a benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
216302-60-2 |
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Molecular Formula |
C10H9N5O2 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-(7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol |
InChI |
InChI=1S/C10H9N5O2/c16-6-1-2-7(9(17)3-6)8-4-12-15-5-11-14-10(15)13-8/h1-5,8,16-17H,(H,13,14) |
InChI Key |
IMEMDSDWXXHLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2C=NN3C=NN=C3N2 |
Origin of Product |
United States |
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